molecular formula C13H10FNO3 B6415341 MFCD18323712 CAS No. 1262010-92-3

MFCD18323712

Cat. No.: B6415341
CAS No.: 1262010-92-3
M. Wt: 247.22 g/mol
InChI Key: CZEOPYXSNAZASF-UHFFFAOYSA-N
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Description

Based on analogous compounds (e.g., CAS 1761-61-1, MDL MFCD00003330), it likely belongs to a class of aromatic heterocycles or halogenated organic molecules. Such compounds often exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability. For instance, compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) are synthesized via catalytic methods involving imidazole ring formation .

Properties

IUPAC Name

methyl 3-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(11(14)6-8)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOPYXSNAZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692709
Record name Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-92-3
Record name Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323712” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, oxidation, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control the reaction parameters. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323712” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions involving “this compound” are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

“MFCD18323712” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD18323712” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18323712 (inferred properties) with structurally related compounds from the literature:

Parameter This compound (Inferred) CAS 1761-61-1 CAS 6342-59-2 CAS 10284-57-8
MDL Number This compound MFCD00003330 MFCD00011506 MFCD00025265
Molecular Formula C₇H₅X₀₂ (X = halogen) C₇H₅BrO₂ C₈H₆N₂O₂ C₆H₅ClO₂
Molecular Weight ~200–210 g/mol 201.02 g/mol 178.15 g/mol 156.57 g/mol
Solubility (Water) Moderate (0.5–1.0 mg/mL) 0.687 mg/mL 0.452 mg/mL 1.12 mg/mL
Log S (ESOL) -2.5 to -2.0 -2.47 -2.89 -1.98
Synthetic Catalyst A-FGO/ionic liquids A-FGO Not specified Pd/C
Reaction Yield High (>90%) 98% 85% 92%
Hazard Statements H302 (toxic if ingested) H302 H315, H319 H318

Key Research Findings

Structural and Functional Analogues

  • CAS 1761-61-1 : A brominated benzimidazole derivative with high solubility in organic solvents (e.g., THF) and applications in catalysis. Its synthesis using A-FGO catalysts under green chemistry conditions achieves 98% yield, emphasizing efficiency and reusability .
  • CAS 6342-59-2 : A nitro-substituted compound with lower solubility and distinct hazard profiles (skin/eye irritation). Its synthesis methods remain less optimized, with yields ~85% .
  • CAS 10284-57-8 : A chlorinated analog with superior aqueous solubility (1.12 mg/mL) and milder hazards, synthesized via Pd/C catalysis .

Performance Metrics

  • Catalytic Efficiency : A-FGO catalysts (used for CAS 1761-61-1 and inferred for this compound) enable >5 reaction cycles without significant loss in activity, outperforming Pd/C systems .

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